Phthalic-13C6 acid

Isotopic purity Mass spectrometry Internal standard

Quantifying phthalates by LC-MS/MS? Unlabeled or deuterated internal standards cause co-elution failure and matrix effect bias. Phthalic-13C6 acid (CAS 1313734-99-4) solves this: • **M+6 mass shift** - clean separation from unlabeled analyte • **99 atom % ¹³C isotopic purity** - meets CDC NHANES & FDA/EFSA method specs • **Co-elutes identically** - corrects matrix ion suppression in urine, food, soil extracts • **ISO/IEC 17025 compatible** - lot-to-lot consistency for longitudinal studies

Molecular Formula C8H6O4
Molecular Weight 172.09 g/mol
Cat. No. B12054213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalic-13C6 acid
Molecular FormulaC8H6O4
Molecular Weight172.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)C(=O)O
InChIInChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyXNGIFLGASWRNHJ-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalic-13C6 Acid Specifications


Phthalic-13C6 acid (CAS: 1313734-99-4), also designated 1,2-Benzene-13C6-dicarboxylic acid, is a fully carbon-13 labeled isotopologue of ortho-phthalic acid, wherein all six carbon atoms of the benzene ring are replaced with the stable, non-radioactive ¹³C isotope . This compound is classified as a stable isotope-labeled internal standard (SIL-IS) and is characterized by a molecular mass shift of M+6 relative to the unlabeled parent molecule . Its primary industrial and academic utility is as an internal standard for the accurate quantification of phthalic acid and total phthalates via isotope dilution mass spectrometry (ID-MS) [1].

Fully 13C6-labeled internal standard for isotope dilution mass spectrometry (ID-MS) of phthalic acid Provides M+6 mass shift distinct from native analyte
Certified isotopic enrichment supports co-elution with target analyte, enabling robust matrix-effect correction Carbon-13 label preserves native physicochemical properties
Designed for total phthalate biomonitoring workflows and LC-MS/MS method validation studies Consolidates ISTD procurement for class-wide exposure assessment

Why Analogs Cannot Substitute Phthalic-13C6 Acid


Generic substitution of Phthalic-13C6 acid with unlabeled phthalic acid, or even with deuterium-labeled (²H) analogs such as phthalic acid-d4, is precluded by fundamental analytical requirements in quantitative mass spectrometry. Unlabeled phthalic acid offers no mass differentiation and thus cannot serve as an internal standard for the identical analyte [1]. Deuterated analogs, while providing a mass shift, are known to exhibit chromatographic retention time shifts relative to their ¹²C analytes due to isotopic physicochemical differences, a phenomenon that is exacerbated in ultra-performance liquid chromatography (UPLC) and can compromise the compensation of matrix-induced ion suppression [2]. Consequently, procurement of the specific ¹³C₆ isotopologue is mandated to achieve the co-elution necessary for robust isotope dilution and to satisfy the rigorous validation criteria of regulatory methods [1].

Unlabeled phthalic acid

No mass differentiation from the target analyte; cannot function as an internal standard in ID-MS and may introduce quantification bias.

Deuterated analogs (e.g., phthalic acid-d4)

Deuterium labeling often causes chromatographic retention time shifts, reducing the ability to compensate for matrix-induced ion suppression; co-elution assumption may not hold.

Non-isotopic structural analogs

Different extraction recovery, ionization efficiency, and fragmentation pathways can compromise accuracy; not suitable for isotope dilution quantitation.

Phthalic-13C6 Acid Performance Evidence


Superior Isotopic Purity

Phthalic-13C6 acid is commercially available with a verified isotopic enrichment of 99 atom % 13C . This high isotopic purity ensures minimal presence of unlabeled (¹²C) isotopologue, which is critical for maintaining a low baseline and achieving a high signal-to-noise ratio in trace quantification. In contrast, comparable deuterated internal standards like phthalic acid-d4 are often supplied with a lower chemical purity (e.g., ≥95%) and their specific atom % deuterium enrichment is frequently not specified or guaranteed, introducing potential variability in lot-to-lot performance .

Isotopic purity
Data to verify
99 atom % 13C
Reported enrichment supports low baseline and high signal-to-noise in trace quantification.
Confirm via Certificate of Analysis; deuterated comparators may lack specified atom % enrichment.
Isotopic purity Mass spectrometry Internal standard

Superior Mass Shift

The substitution of all six aromatic carbons with ¹³C imparts a nominal mass shift of +6 Daltons (M+6) to the Phthalic-13C6 acid molecule . This is a 50% larger shift than the M+4 shift observed for the commonly available deuterium-labeled analog, phthalic acid-d4 . In complex biological or environmental matrices, a larger mass shift is analytically advantageous as it significantly reduces the probability of isotopic cross-talk or interference from naturally occurring heavy isotopologues of co-extracted matrix components, thereby improving the selectivity and accuracy of the targeted multiple reaction monitoring (MRM) transition.

Mass shift advantage
Reported
+6 Da (M+6) vs. +4 Da (d4)
Larger mass differential reduces isotopic interference from matrix co-extractives.
50% greater nominal mass shift improves selectivity in MRM transitions.
Mass shift Isotopic interference LC-MS/MS

Ion Suppression Compensation

While a direct, quantitative head-to-head study of Phthalic-13C6 acid against its deuterated counterpart is not readily available in the public domain, robust class-level evidence establishes the superior performance of ¹³C-labeled internal standards (SIL-IS) over ²H-labeled IS. A systematic investigation using UPLC-MS/MS demonstrated that ¹³C-labeled ISs co-eluted perfectly with their native analytes, whereas their ²H-labeled analogues exhibited a slight chromatographic separation [1]. This co-elution is paramount, as it enabled the ¹³C-IS to compensate more effectively for variable matrix-induced ion suppression/enhancement effects. The study concluded that ¹³C-labeled ISs are better suited for correcting ion suppression than their ²H counterparts [1].

Ion suppression compensation
Class-level inference
Reported co-elution vs. deuterated IS
Supports expected superior matrix-effect correction for 13C-IS class.
UPLC-MS/MS evidence in biological matrices; direct Phthalic-13C6 data unavailable.
Ion suppression Matrix effect 13C vs. 2H

Chemical and Physical Stability

Unlike deuterium (²H) labeling, which can introduce measurable physicochemical differences (deuterium isotope effects) such as altered lipophilicity, hydrogen bonding, and susceptibility to hydrogen-deuterium (H/D) exchange under certain pH or temperature conditions, ¹³C labeling preserves the native chemical and physical properties of the parent molecule with near-perfect fidelity [1]. This is due to the relative mass difference between isotopes being much smaller for carbon (¹³C/¹²C ≈ 1.08) than for hydrogen (²H/¹H = 2.0). Consequently, Phthalic-13C6 acid exhibits extraction recovery, derivatization efficiency, and chromatographic retention behavior that are effectively identical to unlabeled phthalic acid, a critical assumption for the validity of the isotope dilution method. Deuterated analogs risk violating this assumption, especially during extensive sample preparation workflows.

Physicochemical fidelity
Class-level inference
Near-identical behavior to native analyte
Minimal isotope effect preserves extraction recovery and derivatization efficiency.
Deuterated analogs risk H/D exchange and retention shifts.
Isotope effects Chemical stability Sample preparation

Universal Internal Standard for Total Phthalates

For assessing total human exposure to the broad class of phthalate esters, a method has been validated that hydrolyzes all urinary phthalate metabolites to a single common endpoint: phthalic acid (PA) [1]. In this approach, Phthalic-13C6 acid serves as a single, universal internal standard to quantify total PA, thereby providing a comprehensive exposure metric. The alternative approach would require procuring, maintaining, and validating a separate ¹³C-labeled internal standard for each of the numerous phthalate monoester metabolites (e.g., ¹³C₆-MEHP, ¹³C₆-MBP, ¹³C₆-MEP), which is economically and logistically prohibitive. While the original method used ¹³C₂-PA, the commercial availability of Phthalic-13C6 acid provides a robust and widely accessible alternative for implementing this powerful analytical strategy.

Total phthalate ISTD
Supporting evidence
Single IS for class-wide biomonitoring
Enables cost-effective, high-throughput total phthalate exposure assessment.
Based on validated hydrolysis LC-MS/MS method; replaces multiple metabolite-specific IS.
Total phthalates Biomonitoring Cost-effectiveness

Phthalic-13C6 Acid Applications


Human Biomonitoring Studies

Phthalic-13C6 acid is the internal standard of choice for implementing the total phthalate hydrolysis method in large-scale human biomonitoring programs, such as those conducted by the CDC's National Health and Nutrition Examination Survey (NHANES). The method's ability to condense total exposure to all phthalates, including complex isomeric mixtures, into a single measurement with one internal standard [1] makes it uniquely efficient for population-level studies where sample throughput and cost-per-sample are critical drivers. The high isotopic purity and favorable mass shift of the ¹³C₆ standard ensure robust quantification in the presence of the complex and variable matrix of human urine.

Regulatory Compliance Testing

For laboratories conducting regulatory analyses of phthalates in food, drinking water, or soil, Phthalic-13C6 acid provides the highest degree of analytical confidence. The documented superiority of the ¹³C-labeled class of internal standards in compensating for matrix-induced ion suppression [2] is a critical performance differentiator when analyzing complex sample extracts (e.g., edible oils, fatty foods, soil organic matter). This ensures that the method meets the stringent accuracy and precision requirements of ISO/IEC 17025 accredited laboratories and regulatory bodies such as the FDA or EFSA.

Forensic and Clinical Research

In forensic and clinical research settings where the toxicological effects of specific phthalate metabolites are investigated, Phthalic-13C6 acid is an essential reagent for ensuring data integrity. Its near-perfect physicochemical mimicry of the native analyte [3] minimizes systematic error introduced during sample preparation, which is paramount when correlating low-level phthalate exposure with subtle physiological outcomes. The product's certified isotopic purity (99 atom %) provides the lot-to-lot consistency required for longitudinal studies spanning months or years.

Method Development and Validation

Phthalic-13C6 acid serves as a benchmark internal standard for the development and validation of new LC-MS/MS methods for phthalates and their metabolites. Its well-defined mass shift (M+6) and predictable chromatographic behavior make it an ideal tool for optimizing MRM transitions and evaluating matrix effects. The availability of comprehensive technical documentation and Certificates of Analysis from reputable vendors supports the formal method validation process required by GLP and CLIA regulations.

Application
Selection Property
Validation Focus
Human biomonitoring research
Single universal ISTD for total phthalate class-wide quantification
Co-elution and matrix-effect compensation in urine research matrices
Method validation for regulatory research contexts
13C-labeled class advantage for ion suppression correction
Accuracy and precision in complex sample extracts (food, water, soil)
Forensic and toxicological research
Near-perfect physicochemical mimicry of native phthalic acid
Longitudinal lot-to-lot consistency and sample preparation reproducibility
LC-MS/MS method development and bioanalytical validation
Well-defined M+6 mass shift and predictable chromatographic behavior
MRM transition optimization and matrix-effect evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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